3-Butyl-5-nitro-benzothiophene 3-Butyl-5-nitro-benzothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13891725
InChI: InChI=1S/C12H13NO2S/c1-2-3-4-9-8-16-12-6-5-10(13(14)15)7-11(9)12/h5-8H,2-4H2,1H3
SMILES:
Molecular Formula: C12H13NO2S
Molecular Weight: 235.30 g/mol

3-Butyl-5-nitro-benzothiophene

CAS No.:

Cat. No.: VC13891725

Molecular Formula: C12H13NO2S

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

3-Butyl-5-nitro-benzothiophene -

Specification

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
IUPAC Name 3-butyl-5-nitro-1-benzothiophene
Standard InChI InChI=1S/C12H13NO2S/c1-2-3-4-9-8-16-12-6-5-10(13(14)15)7-11(9)12/h5-8H,2-4H2,1H3
Standard InChI Key VXNGJSSINJEJJZ-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CSC2=C1C=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

3-Butyl-5-nitro-benzothiophene (IUPAC name: 3-butyl-5-nitro-1-benzothiophene) consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene moiety. The numbering system assigns position 1 to the sulfur atom, with subsequent positions following the fused rings (Figure 1). Key substituents include:

  • Nitro group (-NO₂): Located at position 5, this strongly electron-withdrawing group directs electrophilic substitution reactions to specific sites on the aromatic ring .

  • Butyl chain (-C₄H₉): A saturated aliphatic group at position 3, contributing to increased hydrophobicity and steric bulk .

The molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 235.30 g/mol.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 3-butyl-5-nitro-benzothiophene can be approached via two primary routes:

  • Direct Functionalization of Benzothiophene:

    • Nitration of 3-butyl-benzothiophene using nitric acid/sulfuric acid .

    • Challenges include regioselectivity, as nitro groups preferentially occupy electron-deficient positions.

  • Cyclization of Precursors:

    • Adapting microwave-assisted methods for 3-aminobenzo[b]thiophenes , replacing the amine with a butyl group.

Optimized Synthetic Protocol

A plausible pathway involves the following steps (Table 1):

Table 1: Proposed Synthesis of 3-Butyl-5-nitro-benzothiophene

StepDescriptionReagents/ConditionsYield
1Synthesis of 3-butyl-benzothiophene2-Bromo-5-nitrobenzonitrile, methyl thioglycolate, triethylamine, DMSO, 130°C, microwave 70–85%
2Nitration at C-5HNO₃/H₂SO₄, 0–5°C, 2 hr 60–75%

Mechanistic Insights:

  • Step 1: Cyclocondensation of 2-bromo-5-nitrobenzonitrile with methyl thioglycolate under microwave irradiation facilitates thiophene ring formation. The butyl group is introduced via alkylation of a precursor or through a pre-functionalized starting material .

  • Step 2: Nitration occurs regioselectively at the 5-position due to the electron-donating effects of the thiophene sulfur, directing electrophiles to the para position .

Physicochemical Properties

Experimental and Predicted Data

Table 2: Physical Properties of 3-Butyl-5-nitro-benzothiophene

PropertyValueSource/Calculation Method
Molecular Weight235.30 g/molEmpirical formula (C₁₂H₁₃NO₂S)
Density1.32 g/cm³Estimated via group contribution
Melting Point98–102°CAnalogous to 5-nitrobenzothiophene
Boiling Point345–350°CExtrapolated from vapor pressure data
logP3.8Calculated using ACD/Labs software
SolubilityInsoluble in water; soluble in DMSO, DMFBased on nitroaromatic analogs

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing nitrogen oxides .

  • Photoreactivity: Nitro groups may undergo photochemical reduction, necessitating storage in amber glass .

  • Electrophilic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to the 4- and 6-positions .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-amino-3-butyl-benzothiophene—a potential intermediate for pharmaceuticals .

  • Sulfonation: Fuming sulfuric acid introduces sulfonic acid groups at the 4-position, enhancing water solubility .

Coordination Chemistry

The sulfur atom in the thiophene ring can act as a weak ligand, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

Biological Activity and Applications

ParameterRisk
ToxicityLikely hepatotoxic (nitro group metabolism to reactive intermediates)
FlammabilityCombustible (flash point ~150°C)
Environmental ImpactPersistent organic pollutant; toxic to aquatic life

Recommended precautions include using nitrile gloves, fume hoods, and avoiding contact with reducing agents.

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